molecular formula C9H8N2O B588433 2h-Isoxazolo[5,4-d]azonine CAS No. 154099-32-8

2h-Isoxazolo[5,4-d]azonine

Cat. No.: B588433
CAS No.: 154099-32-8
M. Wt: 160.176
InChI Key: RLMPDSWTUMIDLR-UHFFFAOYSA-N
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Description

2H-Isoxazolo[5,4-d]azonine (CAS: 154099-32-8) is a nine-membered heterocyclic compound featuring a fused isoxazole and azonine ring system. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The structure consists of an isoxazole ring (a five-membered ring containing oxygen and nitrogen) fused to an azonine ring (a nine-membered ring with nitrogen atoms).

Properties

CAS No.

154099-32-8

Molecular Formula

C9H8N2O

Molecular Weight

160.176

IUPAC Name

2H-[1,2]oxazolo[5,4-d]azonine

InChI

InChI=1S/C9H8N2O/c1-2-5-10-6-4-9-8(3-1)7-11-12-9/h1-7,11H

InChI Key

RLMPDSWTUMIDLR-UHFFFAOYSA-N

SMILES

C1=CC2=CNOC2=CC=NC=C1

Synonyms

2H-Isoxazolo[5,4-d]azonine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table compares 2H-Isoxazolo[5,4-d]azonine with structurally related fused heterocycles:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Properties References
This compound 154099-32-8 C₉H₈N₂O Isoxazole fused to 9-membered azonine ring Limited data; potential in drug design
Benzo[d]isoxazole 271-95-4 C₇H₅NO Benzene fused to isoxazole Intermediate in organic synthesis
2H-Indeno[5,4-d]isoxazole 415920-76-2 C₁₀H₇NO Indene fused to isoxazole Not well-characterized
Thiazolo[5,4-d]thiazole (TTz) N/A Varies Two fused thiazole rings Optoelectronics, white-light emission
2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine 407624-71-9 C₈H₅N₃O Isoxazole fused to pyrrole and pyridine Unreported

Key Observations :

  • Ring Size and Heteroatoms : Unlike smaller fused systems like benzo[d]isoxazole (7-membered), this compound’s 9-membered azonine ring introduces conformational flexibility and distinct electronic properties.
  • Photophysical Behavior : Thiazolo[5,4-d]thiazole (TTz) derivatives exhibit tunable photoluminescence (e.g., orange-red emission in (MeOPh)₂TTz due to polarization effects ). While this compound’s photophysics remain unstudied, its fused isoxazole-azonine system may enable unique exciton management compared to TTz.
  • Synthetic Challenges : Synthesis of 9-membered rings like azonine is more complex than smaller fused systems (e.g., TTz or benzo-isoxazoles). and suggest cyclization or hydrazine-mediated reactions may be applicable but require optimization .
Substituent Effects on Properties

In TTz derivatives, alkyl/alkoxy substituents modulate crystal packing and emission profiles:

  • Longer alkyl chains (e.g., HepOPh in TTz) induce orthogonal molecular interactions, broadening emission spectra .
  • Methoxy-substituted TTz ((MeOPh)₂TTz) shows red-shifted emission (λₑₘ ≈ 600 nm) due to polarization .

For this compound, analogous substituent effects could influence:

  • Solubility : Bulky groups may enhance solubility in organic solvents.
  • Electronic Properties : Electron-donating/withdrawing groups could alter HOMO-LUMO gaps.
Stability and Reactivity
  • 3(2H)-Isoxazolone,5-amino (a simpler isoxazole derivative) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2) . While this compound’s safety data is unavailable, its fused structure may reduce reactivity compared to monocyclic isoxazoles.

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